molecular formula C14H12N2O2S B5746217 4-{[3-(2-thienyl)acryloyl]amino}benzamide

4-{[3-(2-thienyl)acryloyl]amino}benzamide

Cat. No. B5746217
M. Wt: 272.32 g/mol
InChI Key: RZNGBAXXUVGRLW-BQYQJAHWSA-N
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Description

4-{[3-(2-thienyl)acryloyl]amino}benzamide, commonly known as TAA, is a chemical compound that has gained significant attention in the field of scientific research. TAA is a member of the thienylacrylamide family, which has shown promising results in various biological applications.

Mechanism of Action

The mechanism of action of TAA is not fully understood. However, studies suggest that TAA exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. TAA has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. The inhibition of MMPs by TAA may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
TAA has been reported to exhibit low toxicity and high stability under physiological conditions. TAA has been shown to induce cell cycle arrest and apoptosis in cancer cells. TAA has also been reported to reduce the production of reactive oxygen species (ROS) and inhibit the expression of pro-inflammatory cytokines in cells. TAA has also been shown to exhibit fluorescence properties, making it a potential candidate for imaging applications.

Advantages and Limitations for Lab Experiments

TAA has several advantages for lab experiments, including its low toxicity, stability, and fluorescence properties. TAA can be easily synthesized in the lab using simple chemical reactions. However, TAA has some limitations, including its low solubility in water and the need for organic solvents for its use in biological experiments.

Future Directions

There are several future directions for the study of TAA. One potential direction is the development of TAA-based fluorescent probes for the detection of metal ions. Another direction is the investigation of the mechanism of action of TAA in cancer cells and the identification of potential targets for its anticancer activity. The development of TAA derivatives with improved solubility and bioavailability is also a potential direction for future research. Additionally, the study of TAA in animal models for its potential use in the treatment of inflammatory diseases is another potential future direction.
Conclusion:
In conclusion, TAA is a promising chemical compound that has shown potential for various scientific research applications. TAA exhibits anticancer, anti-inflammatory, and antioxidant properties and has been studied extensively for its potential use in various fields. TAA has several advantages for lab experiments, including its low toxicity, stability, and fluorescence properties. However, TAA also has some limitations, including its low solubility in water. Future research directions for TAA include the development of fluorescent probes, investigation of its mechanism of action in cancer cells, and the development of TAA derivatives with improved solubility and bioavailability.

Synthesis Methods

The synthesis of TAA involves the reaction of 4-aminobenzamide with 3-(2-thienyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds via an amide bond formation mechanism and yields TAA as a white crystalline solid. The purity of TAA can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

TAA has been extensively studied for its potential applications in various scientific research fields. TAA has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. TAA has also been reported to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. TAA has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

4-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c15-14(18)10-3-5-11(6-4-10)16-13(17)8-7-12-2-1-9-19-12/h1-9H,(H2,15,18)(H,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNGBAXXUVGRLW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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